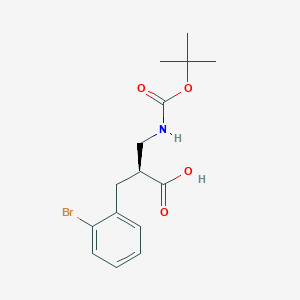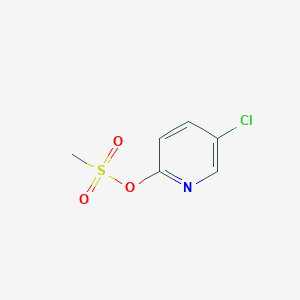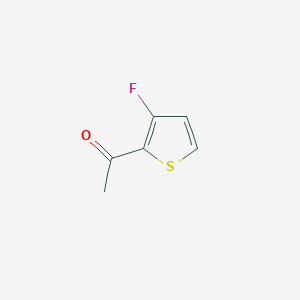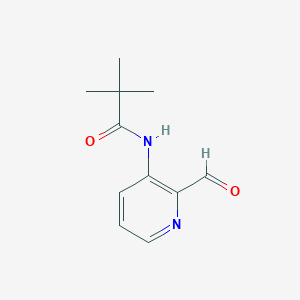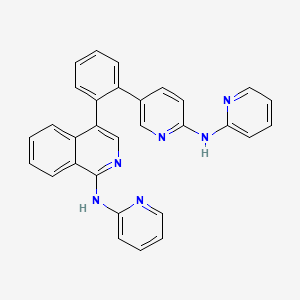
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine is a complex organic compound that features multiple pyridine and isoquinoline rings
Vorbereitungsmethoden
The synthesis of N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment. This environmentally friendly technique allows for the high-yield synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Analyse Chemischer Reaktionen
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoquinoline rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine can be compared with other similar compounds, such as:
N-pyridin-2-yl carbamates: These compounds share a similar pyridine structure but differ in their functional groups and overall molecular architecture.
N-quinolin-2-yl carbamates: These compounds feature a quinoline ring instead of an isoquinoline ring, leading to different chemical and biological properties.
N-isoquinolin-1-yl carbamates: These compounds have an isoquinoline ring but may differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of pyridine and isoquinoline rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H22N6 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
N-pyridin-2-yl-4-[2-[6-(pyridin-2-ylamino)pyridin-3-yl]phenyl]isoquinolin-1-amine |
InChI |
InChI=1S/C30H22N6/c1-2-10-23(22(9-1)21-15-16-29(33-19-21)35-27-13-5-7-17-31-27)26-20-34-30(25-12-4-3-11-24(25)26)36-28-14-6-8-18-32-28/h1-20H,(H,31,33,35)(H,32,34,36) |
InChI-Schlüssel |
LXFLXNSCFNCGHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)NC3=CC=CC=N3)C4=CN=C(C5=CC=CC=C54)NC6=CC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
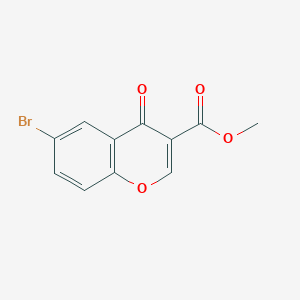
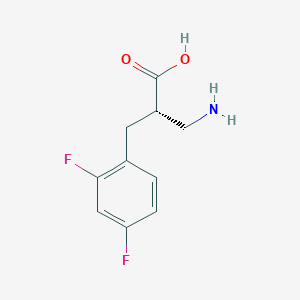
![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)

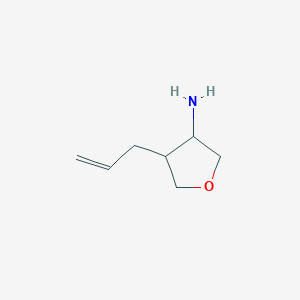
![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
